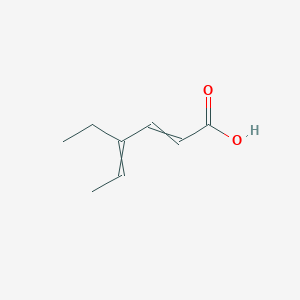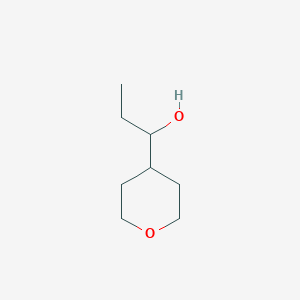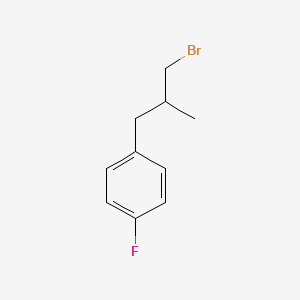
4-Propoxy-alpha-(trifluoromethyl)benzyl Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propoxy-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of a propoxy group, a trifluoromethyl group, and a benzyl alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxy-alpha-(trifluoromethyl)benzyl Alcohol typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethyl)benzyl alcohol and propyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 4-(trifluoromethyl)benzyl alcohol is reacted with propyl bromide under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Propoxy-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-Propoxy-alpha-(trifluoromethyl)benzaldehyde or 4-Propoxy-alpha-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-Propoxy-alpha-(trifluoromethyl)toluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Propoxy-alpha-(trifluoromethyl)benzyl Alcohol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Propoxy-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for the design of bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzyl Alcohol: Lacks the propoxy group, making it less lipophilic.
4-Propoxybenzyl Alcohol: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-Propoxy-alpha-(methyl)benzyl Alcohol: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
4-Propoxy-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the presence of both the propoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H13F3O2 |
|---|---|
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(4-propoxyphenyl)ethanol |
InChI |
InChI=1S/C11H13F3O2/c1-2-7-16-9-5-3-8(4-6-9)10(15)11(12,13)14/h3-6,10,15H,2,7H2,1H3 |
InChI-Schlüssel |
DJFBQHJTWYWAPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol sulfate](/img/structure/B11722524.png)
![[(3aR,5R,6R,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B11722527.png)





![Tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11722560.png)



